

ABBV-318 hERG Channel Safety Assay: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for assessing the cardiac safety of **ABBV-318**, a potent and selective dual inhibitor of Nav1.7 and Nav1.8 voltage-gated sodium channels, with a focus on its interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel.

Introduction

ABBV-318 is a novel analgesic agent under development for the treatment of pain.[1][2] As with any drug candidate, a thorough evaluation of its cardiovascular safety profile is paramount. A critical component of this assessment is the in vitro hERG assay, which evaluates the potential for a compound to inhibit the hERG potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP).[3][4] Early and accurate assessment of hERG liability is crucial for guiding drug development and mitigating potential cardiac risks.[5]

ABBV-318 has been specifically designed to have improved selectivity over the hERG channel. [1] This application note summarizes the available safety data for **ABBV-318** and provides a detailed, representative protocol for conducting a hERG safety assay using automated patch clamp electrophysiology, a gold-standard method for this evaluation.[6][7]



Data Presentation

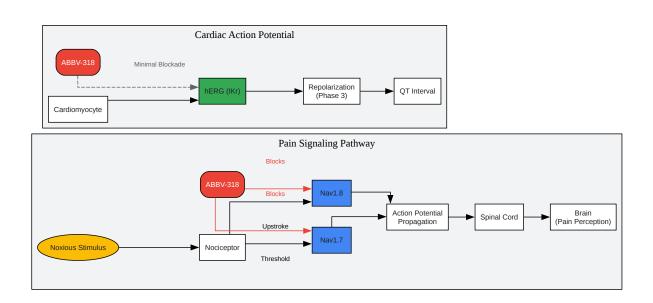
The selectivity profile of **ABBV-318** highlights its potency against the target sodium channels while demonstrating significantly lower activity at the hERG channel, indicating a favorable cardiac safety profile.

| Target | IC50 (nM) | Reference |
|---------|-----------|-----------|
| hNav1.7 | 1.1 | [6] |
| hNav1.8 | 3.8 | [6] |
| hERG | 25 | [6] |
| Nav1.5 | >33 | [6] |

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.

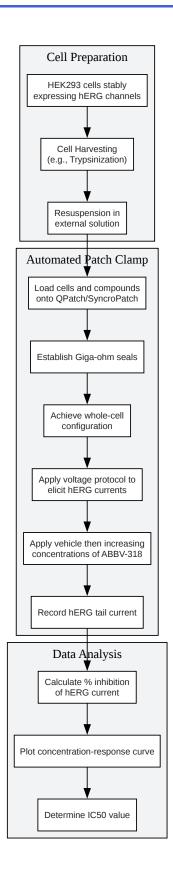




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Caption: **ABBV-318**'s dual blockade of Nav1.7/1.8 in pain pathways and minimal off-target hERG interaction.





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Caption: Workflow for the automated patch clamp hERG safety assay.



Experimental Protocols

The following is a representative protocol for determining the effect of **ABBV-318** on the hERG potassium channel using an automated whole-cell patch clamp system. This protocol is based on standard industry practices.

- 1. Cell Culture and Preparation
- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG (Kv11.1) channel are used.
- Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain hERG expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Cell Preparation for Assay: On the day of the experiment, sub-confluent cells are detached using a non-enzymatic cell dissociation solution or trypsin. The cells are then centrifuged and resuspended in a serum-free extracellular solution to a final concentration of 1-2 x 10⁶ cells/mL.
- 2. Solutions
- Intracellular Solution (Pipette Solution):
 - K-gluconate: 120 mM
 - KCl: 20 mM
 - MgCl2: 1 mM
 - HEPES: 10 mM
 - EGTA: 10 mM
 - o ATP-Mg: 4 mM
 - pH adjusted to 7.2 with KOH

Methodological & Application





• Extracellular Solution (Bath Solution):

NaCl: 137 mM

KCI: 4 mM

CaCl2: 1.8 mM

MgCl2: 1 mM

HEPES: 10 mM

Glucose: 10 mM

pH adjusted to 7.4 with NaOH

- Test Compound (ABBV-318): A 10 mM stock solution of ABBV-318 in DMSO is prepared.
 Serial dilutions are made in the extracellular solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30, 100 μM). The final DMSO concentration should not exceed 0.5%.
- 3. Automated Patch Clamp Electrophysiology
- Instrumentation: An automated patch clamp system such as the QPatch HTX (Sophion Bioscience) or SyncroPatch 384PE (Nanion Technologies) is utilized.[3]
- Experimental Setup:
 - The system is primed with intracellular and extracellular solutions.
 - The prepared cell suspension and compound solutions are loaded into the appropriate wells of the multi-well plate.
 - The automated system performs cell capture, sealing, and whole-cell configuration.
- Voltage Protocol: A standard voltage pulse protocol is used to elicit hERG currents. An example protocol is as follows:



- Hold the membrane potential at -80 mV.
- Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
- Repolarize to -50 mV for 2 seconds to allow for the recovery from inactivation, which elicits a prominent tail current.
- Return to the holding potential of -80 mV. This pulse is applied at regular intervals (e.g., every 15 seconds).

Compound Application:

- After establishing a stable whole-cell recording and baseline hERG current, the vehicle (extracellular solution with DMSO) is applied for a control period (e.g., 3 minutes).
- Increasing concentrations of ABBV-318 are then sequentially applied to the cells. Each
 concentration is applied for a sufficient duration (e.g., 3-5 minutes) to reach steady-state
 block.
- A positive control, such as the known hERG blocker E-4031, is typically included in the assay.

4. Data Analysis

- Measurement: The peak amplitude of the hERG tail current at -50 mV is measured for each voltage pulse.
- Calculation of Inhibition: The percentage inhibition of the hERG current at each concentration
 of ABBV-318 is calculated relative to the baseline current in the presence of the vehicle.
 - % Inhibition = (1 (I drug / I vehicle)) * 100
 - Where I_drug is the current in the presence of the drug and I_vehicle is the current in the presence of the vehicle.
- Concentration-Response Curve and IC50 Determination: The percentage inhibition data is
 plotted against the corresponding concentrations of ABBV-318. A Hill equation is fitted to the
 data to determine the half-maximal inhibitory concentration (IC50).



Conclusion

The in vitro hERG safety assay is a critical study in the preclinical safety evaluation of any new chemical entity. The data for **ABBV-318** indicates a favorable selectivity margin against the hERG channel, which is consistent with its design as a selective Nav1.7/1.8 blocker. The detailed protocol provided herein offers a robust and reproducible method for assessing the hERG liability of drug candidates using automated patch clamp technology, enabling informed decision-making in the drug development process.

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